Cas no 1806304-12-0 (4,5-Dibromo-2-(difluoromethoxy)benzyl bromide)

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide 化学的及び物理的性質
名前と識別子
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- 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
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- インチ: 1S/C8H5Br3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
- InChIKey: RIXNNMKCJORMLT-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CC=1OC(F)F)Br)Br
計算された属性
- 精确分子量: 393.78381 g/mol
- 同位素质量: 391.78586 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 分子量: 394.83
- XLogP3: 4.8
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020336-500mg |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013020336-1g |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
Alichem | A013020336-250mg |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 250mg |
504.00 USD | 2021-06-24 |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
4. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4,5-Dibromo-2-(difluoromethoxy)benzyl bromideに関する追加情報
4,5-Dibromo-2-(difluoromethoxy)benzyl Bromide: A Comprehensive Overview
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide, with the CAS number 1806304-12-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl group substituted with two bromine atoms at the 4 and 5 positions and a difluoromethoxy group at the 2 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
The synthesis of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide typically involves multi-step reactions, often starting from a benzene ring precursor. The introduction of bromine atoms at specific positions is achieved through electrophilic substitution reactions, while the difluoromethoxy group is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.
In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.
The application of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide is primarily as an intermediate in the synthesis of complex heterocyclic compounds. For instance, recent research has highlighted its role in the construction of quinoline derivatives, which are known for their potential anti-cancer properties. Additionally, this compound serves as a key building block in the development of novel agrochemicals, where its ability to modulate enzyme activities makes it a promising candidate for pest control agents.
Recent studies have also explored the use of this compound in polymer chemistry. By incorporating it into polymer precursors, researchers have successfully synthesized materials with enhanced thermal stability and mechanical strength. These findings underscore the versatility of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide across diverse chemical disciplines.
In conclusion, 4,5-dibromo-2-(difluoromethoxy)benzyl bromide stands as a pivotal molecule in modern organic synthesis. Its unique structure and versatile reactivity continue to drive innovative applications across pharmaceuticals, agrochemicals, and materials science. As research progresses, this compound is expected to play an even more critical role in advancing our understanding of complex molecular architectures and their practical applications.
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